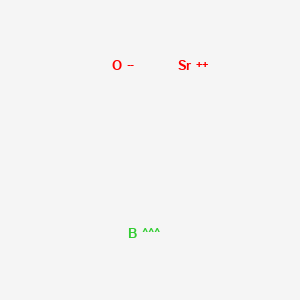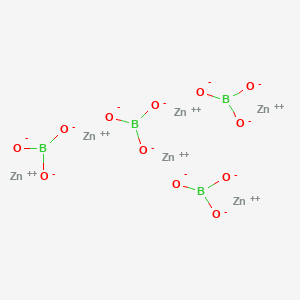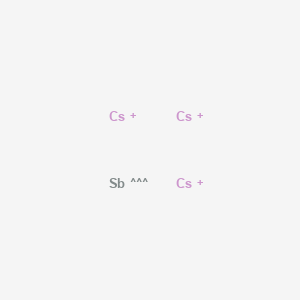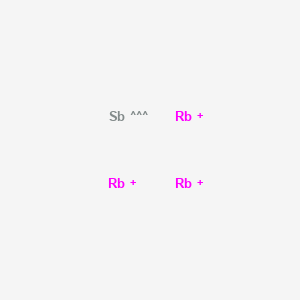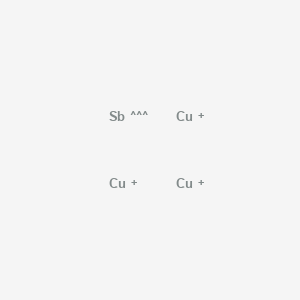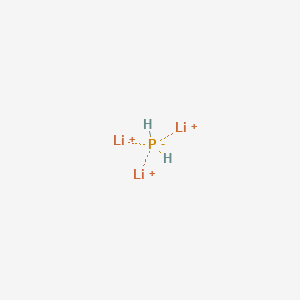
Neodymium antimonide
Übersicht
Beschreibung
Neodymium antimonide is an intermetallic compound composed of neodymium and antimony. It is known for its unique magnetic and electronic properties, making it a subject of interest in various scientific and industrial applications. The compound crystallizes in a tetragonal structure and exhibits antiferromagnetic behavior at low temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neodymium antimonide can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of neodymium and antimony at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation:
Nd+Sb→NdSb
Industrial Production Methods: Industrial production of this compound often involves high-temperature solid-state reactions. The elements are mixed in stoichiometric ratios and heated in a vacuum furnace. The reaction conditions, such as temperature and time, are carefully controlled to ensure the formation of pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium antimonide undergoes various chemical reactions, including oxidation and reduction. It is relatively stable but can react with oxygen at elevated temperatures to form neodymium oxide and antimony oxide:
NdSb+O2→Nd2O3+Sb2O3
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen and halogens. These reactions typically occur at high temperatures and may require catalysts to proceed efficiently.
Major Products Formed: The major products formed from the oxidation of this compound are neodymium oxide and antimony oxide. These oxides have their own unique properties and applications in various fields .
Wissenschaftliche Forschungsanwendungen
Neodymium antimonide has several scientific research applications due to its unique properties:
Magnetic Materials: Its antiferromagnetic properties make it useful in studying magnetic phenomena and developing magnetic materials.
Electronic Devices: The compound’s electronic properties are exploited in the development of semiconductors and other electronic devices.
Optoelectronics: this compound is used in optoelectronic devices, including infrared detectors and lasers.
Wirkmechanismus
The mechanism by which neodymium antimonide exerts its effects is primarily related to its magnetic and electronic properties. The compound’s antiferromagnetic behavior is due to the alignment of magnetic moments in opposite directions, resulting in a net zero magnetic moment. This property is influenced by the crystal field and exchange interactions between neodymium ions .
Vergleich Mit ähnlichen Verbindungen
Neodymium germanium antimonide: Exhibits similar magnetic properties but with different structural characteristics.
Dineodymium antimonide: Another compound with comparable magnetic and electronic properties.
Uniqueness: this compound is unique due to its specific crystal structure and the resulting magnetic properties. Its ability to undergo various chemical reactions and its applications in multiple fields further distinguish it from similar compounds .
Eigenschaften
IUPAC Name |
antimony;neodymium(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd.Sb/q+3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLQQXGWUZVSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Nd+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NdSb+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12035-23-3 | |
| Record name | Antimony, compd. with neodymium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with neodymium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with neodymium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


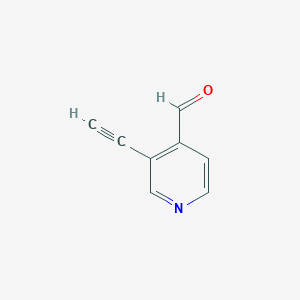
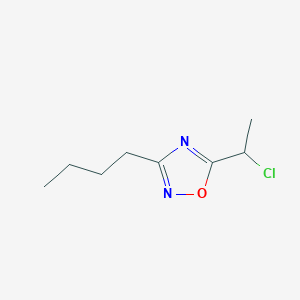
![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)

